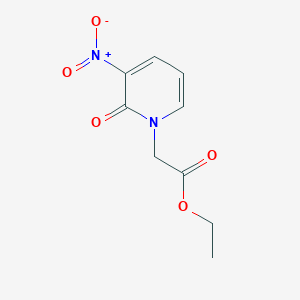
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
Overview
Description
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is primarily used as a building block in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is not well understood, and further research is needed to elucidate its molecular target and mode of action. However, it is believed that it may act as a prodrug that is activated by metabolic enzymes in the body. Once activated, it may interact with various cellular targets and modulate their function.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are not well characterized, and further research is needed to determine its effects on various biological systems. However, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties in vitro. It has also been shown to have potential applications in the development of new materials with unique properties.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in lab experiments include its high purity and yield, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in certain solvents, potential toxicity, and the need for further research to determine its molecular target and mode of action.
Future Directions
There are numerous future directions for the research and development of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. These include:
1. Further elucidation of its molecular target and mode of action.
2. Optimization of its synthesis method for high yields and purity.
3. Development of new applications in the fields of pharmaceuticals, agrochemicals, and materials science.
4. Investigation of its potential toxicity and safety profile.
5. Development of new derivatives with improved properties and efficacy.
In conclusion, Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yields and purity, and it has been used in the synthesis of various organic compounds. Further research is needed to elucidate its molecular target and mode of action, as well as its potential applications in the development of new materials and drugs.
Scientific Research Applications
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has a wide range of potential applications in scientific research. It is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-microbial agents. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
properties
IUPAC Name |
ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVHQCGIUMCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434914 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
CAS RN |
147283-76-9 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
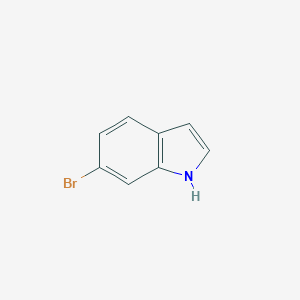
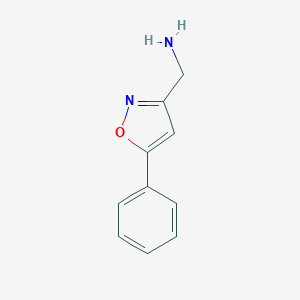




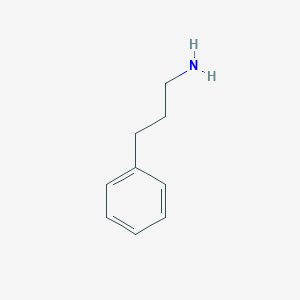
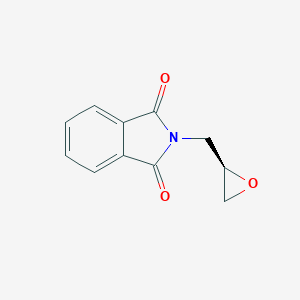
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)